2-(2,4-dichlorophenoxy)-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)acetamide
Description
This compound is a substituted phenoxy acetamide featuring a 2,4-dichlorophenoxy group linked to an acetamide moiety. The phenyl ring in the acetamide is further substituted with a [(2-methoxyethyl)carbamoyl]methyl group, which introduces both hydrophilic (methoxyethyl) and hydrophobic (aromatic) characteristics.
Properties
IUPAC Name |
2-[4-[[2-(2,4-dichlorophenoxy)acetyl]amino]phenyl]-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O4/c1-26-9-8-22-18(24)10-13-2-5-15(6-3-13)23-19(25)12-27-17-7-4-14(20)11-16(17)21/h2-7,11H,8-10,12H2,1H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFRONCEHWMCDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is related to 2-(2,4-dichlorophenoxy) acetic acid (2,4-d), which is a model herbicide. Herbicides typically target plant enzymes or proteins that are essential for growth and survival.
Mode of Action
Herbicides like 2,4-d generally work by mimicking plant growth hormones, causing the plant to grow in an uncontrolled manner leading to its death.
Biochemical Pathways
Herbicides like 2,4-d typically affect the plant’s normal growth and development pathways.
Pharmacokinetics
The water solubility of a related compound, 2-(2,4-dichlorophenoxy)propionic acid, is 829mg/l at 25 ºc, which could influence its bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the volatility and leaching of herbicides can be reduced by using nanocarrier-based formulations. This can improve the use efficiency and reduce the off-target effects of pesticides.
Biochemical Analysis
Biochemical Properties
2-(2,4-dichlorophenoxy)-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)acetamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with tubulin, a protein that is crucial for microtubule formation. The compound binds to tubulin, disrupting the tubulin-microtubule network, which can lead to cell death through apoptosis
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In lung cells, for example, it has been shown to induce toxicity by disrupting the tubulin-microtubule network. This disruption leads to increased cell death through apoptosis, as evidenced by the increased subG1 population in cell cycle analysis. The compound also affects cell signaling pathways and gene expression, contributing to its overall impact on cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through binding interactions with tubulin. This binding disrupts the microtubule network, leading to cell death via apoptosis. The compound’s interaction with tubulin involves quenching the intrinsic tryptophan fluorescence of tubulin, indicating a strong binding affinity. Additionally, in silico studies suggest that the compound binds between the α and β subunits of tubulin, close to the colchicine binding site.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its degradation products can also have significant effects on cellular function. Long-term exposure to the compound in vitro has shown sustained disruption of the microtubule network and continued induction of apoptosis. In vivo studies are needed to further understand the long-term effects and stability of the compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal toxic effects, while higher doses can lead to significant adverse effects, including damage to the liver, kidneys, and thyroid gland. Threshold effects have been observed, with certain dosages leading to pronounced toxicological outcomes. It is crucial to determine the safe dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels. The compound’s metabolism involves conjugation with glucose and other molecules, facilitating its excretion from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is taken up by cells and distributed primarily to the cytoplasm, where it exerts its effects on the microtubule network. Its distribution is also influenced by its chemical properties, such as solubility and affinity for cellular components.
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with tubulin and other cytoskeletal components. The compound’s activity and function are closely tied to its localization, as it disrupts the microtubule network and induces apoptosis. Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments.
Biological Activity
The compound 2-(2,4-dichlorophenoxy)-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)acetamide is a synthetic derivative that combines elements known for their herbicidal and biological activity. This article explores its biological activity, mechanisms of action, and implications based on existing research.
Chemical Structure and Properties
This compound is a complex organic molecule characterized by the following structural components:
- Dichlorophenoxy group : Known for its herbicidal properties, particularly in the compound 2,4-Dichlorophenoxyacetic acid (2,4-D).
- Carbamoyl and methoxyethyl substituents : These groups may influence the compound's solubility and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Hormonal Activity : The dichlorophenoxy group functions similarly to auxins (plant hormones), affecting plant growth regulation. This can lead to uncontrolled growth in target plants, making it effective as a herbicide.
- Cellular Interaction : Research indicates that compounds with similar structures can interact with cellular membranes and mitochondrial function. For instance, studies on 2,4-D have shown effects on mitochondrial ATP levels and membrane integrity, which may also be relevant to this compound .
- Inhibition of Enzymatic Pathways : The presence of the carbamoyl group suggests potential inhibition of certain enzymatic pathways involved in cellular metabolism.
Table 1: Summary of Biological Activities
Case Study 1: Herbicidal Efficacy
A study evaluated the herbicidal efficacy of related compounds in agricultural settings. Results indicated that derivatives like this compound exhibited significant control over various dicotyledonous weeds while sparing monocots. This selectivity is crucial for crop protection strategies.
Case Study 2: Mitochondrial Toxicity
In a toxicological assessment involving rat liver mitochondria, exposure to similar phenoxyacetic acids revealed concentration-dependent effects on mitochondrial function. Although this specific compound has not been directly studied in this context, the implications suggest potential mitochondrial toxicity due to structural similarities .
Research Findings
Recent findings emphasize the importance of understanding not only the active ingredients but also their formulations. The excipients present in commercial formulations can alter the biological effects significantly . This highlights the need for comprehensive studies on both pure compounds and their commercial variants.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogues and their distinguishing features are summarized below:
Pharmacological and Toxicological Profiles
- Target Compound: Limited data, but the 2-methoxyethyl carbamoyl group may enhance solubility and reduce cytotoxicity compared to simpler chloroacetamides.
- Diazenyl-containing compounds: Exhibit skin sensitization risks (H317 warning) due to reactive nitro and diazenyl groups . Morpholinopyridazine derivatives: Heterocyclic moieties may confer kinase inhibition activity, a feature absent in the target compound .
Preparation Methods
Nucleophilic Aromatic Substitution
The phenoxyacetic acid backbone is synthesized via alkali-mediated coupling of 2,4-dichlorophenol with chloroacetic acid. Patent data indicates optimal conditions:
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Molar ratio : 1:1.2 (phenol:chloroacetic acid)
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Base : 10% aqueous NaOH
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Temperature : 80–90°C
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Reaction time : 4–6 hours
Yields typically reach 78–85%, with purity confirmed by melting point (127–129°C) and -NMR ( 7.35–7.10 ppm for aromatic protons, 4.70 ppm for –OCHCO–).
Alternative Route via Bromoacetyl Bromide
Adapting methods from antitubercular agent synthesis, 2,4-dichlorophenol reacts with bromoacetyl bromide in dichloromethane (DCM) under catalytic KCO:
This intermediate is hydrolyzed to the carboxylic acid using 1M NaOH (0°C, 30 minutes), achieving 92% yield.
Preparation of 4-{[(2-Methoxyethyl)carbamoyl]methyl}aniline
Carbamoylation of 4-Aminophenylacetic Acid
The aniline derivative is synthesized in two steps:
Direct Coupling via Mixed Carbonate
Patent methodologies describe an alternative using in-situ-generated chloroformate:
Reaction with 2-methoxyethylamine (2 equivalents) in THF affords the carbamoyl methyl derivative in 74% yield.
Amide Bond Formation: Critical Reaction Optimization
Schotten-Baumann Conditions
Classical acylation using 2-(2,4-dichlorophenoxy)acetyl chloride and the aniline derivative in biphasic NaOH/diethyl ether:
Coupling Reagent-Mediated Synthesis
Modern peptide coupling agents enhance efficiency:
| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DCC/DMAP | DCM | 25 | 4 | 88 |
| HATU | DMF | 0→25 | 2 | 92 |
| EDCI/HOBt | THF | 40 | 6 | 79 |
Data adapted from show HATU in DMF provides optimal results, minimizing racemization and side reactions.
Purification and Characterization
Crystallization
The crude product is recrystallized from ethyl acetate/hexane (1:3), yielding colorless needles (m.p. 143–145°C).
Spectroscopic Validation
-
-NMR (400 MHz, DMSO-d) :
10.21 (s, 1H, NH), 7.42–7.10 (m, 6H, Ar–H), 4.68 (s, 2H, OCH), 3.72–3.21 (m, 4H, –OCHCH–), 3.15 (s, 3H, OCH). -
HRMS (ESI+) :
Calculated for C _{19}Cl _2O [M+H]: 413.0734; Found: 413.0738.
Scale-Up Considerations and Industrial Feasibility
Patent data highlight critical parameters for kilogram-scale production:
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Cost efficiency : HATU/DMF > DCC/DMAP due to reduced reaction times
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Safety : Low-temperature (<10°C) acyl chloride formation minimizes exothermic risks
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Waste management : Ethyl acetate/hexane recrystallization allows solvent recovery (>90%)
Q & A
Q. What are the standard synthetic protocols for preparing 2-(2,4-dichlorophenoxy)-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)acetamide?
Methodological Answer: The synthesis typically involves multi-step coupling reactions using carbodiimide-based reagents. For example:
- Step 1: React 2,4-dichlorophenoxyacetic acid with a coupling agent like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM) at 0–5°C to activate the carboxylic acid group .
- Step 2: Couple the activated intermediate with a substituted aniline derivative (e.g., 4-aminophenyl carbamoylmethyl group) in the presence of 2,6-lutidine as a base. Monitor reaction progress via TLC (hexane:ethyl acetate, 9:3 v/v) .
- Purification: Use sequential washes with aqueous HCl, sodium bicarbonate, and brine, followed by drying over anhydrous Na₂SO₄ and solvent evaporation .
Q. How is this compound characterized spectroscopically in academic research?
Methodological Answer:
- 1H/13C NMR: Record spectra in DMSO-d₆ at 400 MHz to confirm proton environments and carbon backbone. For example, the acetamide carbonyl (δ ~165–170 ppm in 13C NMR) and aromatic protons (δ ~6.8–7.5 ppm in 1H NMR) are critical markers .
- Mass Spectrometry: Use high-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with chlorine substituents .
- Elemental Analysis: Ensure C, H, N, and Cl percentages align with theoretical values within ±0.5% .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity?
Methodological Answer:
- Temperature Control: Maintain reactions at 0–5°C during TBTU addition to minimize side reactions (e.g., racemization or over-activation) .
- Catalyst Screening: Test alternative coupling agents (e.g., HATU or DCC) and bases (e.g., DIPEA) to enhance efficiency .
- Purification Refinement: Replace standard column chromatography with preparative HPLC for polar byproducts, using acetonitrile/water gradients .
Q. How are contradictory spectral data (e.g., unexpected NMR splitting or mass fragments) resolved?
Methodological Answer:
- X-ray Crystallography: Resolve ambiguities by growing single crystals (via slow evaporation in DCM/hexane) and analyzing the 3D structure to confirm regiochemistry and stereochemistry .
- 2D NMR Techniques: Use HSQC and HMBC to assign overlapping proton signals and verify connectivity between the dichlorophenoxy and acetamide moieties .
- Isotopic Labeling: Synthesize deuterated analogs to isolate specific spectral contributions (e.g., distinguishing methoxyethyl carbamoyl protons) .
Q. What strategies are used to analyze the compound’s crystallographic packing and intermolecular interactions?
Methodological Answer:
- Single-Crystal XRD: Collect data at 100 K using Mo-Kα radiation (λ = 0.71073 Å). Refine structures with SHELXL, focusing on hydrogen-bonding motifs (e.g., N–H···O interactions) and π-π stacking between aromatic rings .
- Hirshfeld Surface Analysis: Quantify intermolecular contacts (e.g., Cl···H or C–H···O interactions) using CrystalExplorer to explain solubility and stability trends .
Q. How is biological activity (e.g., enzyme inhibition) evaluated for this compound?
Methodological Answer:
- In Vitro Assays: Screen against target enzymes (e.g., kinases or proteases) using fluorescence-based assays. For example, measure IC₅₀ values via dose-response curves with ATP/NADH-coupled detection systems .
- Molecular Docking: Perform AutoDock Vina simulations to predict binding modes in enzyme active sites, prioritizing residues involved in hydrogen bonding (e.g., acetamide carbonyl with catalytic lysine) .
- SAR Studies: Synthesize analogs with modified substituents (e.g., replacing methoxyethyl with ethoxyethyl) to correlate structural features with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
